molecular formula C9H9ClFN B13029673 (R)-6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine

(R)-6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B13029673
M. Wt: 185.62 g/mol
InChI Key: XJFMHEBUVOSJBF-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine is a chiral amine compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fused bicyclic system with chlorine and fluorine substituents, making it a valuable candidate for studies in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of chlorine and fluorine atoms into the indene ring system.

    Reduction: Reduction of the resulting intermediate to form the dihydroindenamine structure.

    Resolution: Separation of the enantiomers to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Further reduction to amines or alcohols.

    Substitution: Nucleophilic substitution reactions at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various substituted indenamines, ketones, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine: Lacks the chiral center, making it a racemic mixture.

    6-Chloro-2,3-dihydro-1H-inden-1-amine: Lacks the fluorine substituent.

    5-Fluoro-2,3-dihydro-1H-inden-1-amine: Lacks the chlorine substituent.

Uniqueness

®-6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine is unique due to its chiral nature and the presence of both chlorine and fluorine substituents. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H9ClFN

Molecular Weight

185.62 g/mol

IUPAC Name

(1R)-6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C9H9ClFN/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4,9H,1-2,12H2/t9-/m1/s1

InChI Key

XJFMHEBUVOSJBF-SECBINFHSA-N

Isomeric SMILES

C1CC2=CC(=C(C=C2[C@@H]1N)Cl)F

Canonical SMILES

C1CC2=CC(=C(C=C2C1N)Cl)F

Origin of Product

United States

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